8,5'-Cyclo-damp
Description
Structure
3D Structure
Properties
CAS No. |
100217-00-3 |
|---|---|
Molecular Formula |
C10H12N5O6P |
Molecular Weight |
329.21 g/mol |
IUPAC Name |
(7-amino-13-hydroxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-11-yl) dihydrogen phosphate |
InChI |
InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15-4-1-3(16)6(20-4)7(10(15)14-5)21-22(17,18)19/h2-4,6-7,16H,1H2,(H2,11,12,13)(H2,17,18,19) |
InChI Key |
CFRPMSDTAMOMAA-UHFFFAOYSA-N |
SMILES |
C1C(C2C(C3=NC4=C(N=CN=C4N3C1O2)N)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C2C(C3=NC4=C(N=CN=C4N3C1O2)N)OP(=O)(O)O)O |
Synonyms |
8,5'-cyclo(deoxyadenosine 5'-monophosphate) 8,5'-cyclo-dAMP |
Origin of Product |
United States |
Mechanisms of 8,5 Cyclo Damp Formation in Nucleic Acids
Hydroxyl Radical-Mediated Induction Pathways
The generation of 8,5'-Cyclo-dAMP is exclusively a consequence of the action of hydroxyl radicals (•OH) on the DNA structure. researchgate.netrsc.org This process is a multi-step chemical reaction that fundamentally alters the structure of the deoxyadenosine (B7792050) nucleoside. nih.govnih.gov
The primary event in the formation of this compound is the abstraction of a hydrogen atom from the C5' position of the deoxyribose sugar moiety by a hydroxyl radical. pnas.orgresearchgate.net This reaction leads to the formation of a C5'-centered sugar radical. pnas.org This initial step is a critical prerequisite for the subsequent cyclization reaction.
Following the creation of the C5' radical, an intramolecular cyclization event occurs. pnas.orgnih.gov The C5' radical attacks the C8 position of the purine (B94841) base, forming a covalent bond between the C5' of the sugar and the C8 of the adenine (B156593) base. pnas.orgrsc.org This is followed by the oxidation of the resulting N7-centered radical, which finalizes the formation of the stable this compound lesion. pnas.orgnih.gov The rate of this cyclization reaction for the related 2'-deoxyguanosin-5'-yl radical is approximately 1 x 10^6 s⁻¹. researchgate.netuoa.gr
Initial Hydrogen Abstraction from Deoxyribose C5' Position
Diastereomeric Formation in DNA: (5'R)- and (5'S)-8,5'-Cyclo-dAMP
The cyclization process results in the formation of two different stereoisomers, or diastereomers, of this compound: (5'R)-8,5'-Cyclo-dAMP and (5'S)-8,5'-Cyclo-dAMP. rsc.orgnih.govresearchgate.net These two forms are structurally distinct at the C5' position and have been identified in cellular DNA. researchgate.netnist.gov The formation of these diastereomers is influenced by the local DNA structure. researchgate.net
The relative yields of the (5'R) and (5'S) diastereomers of this compound are dependent on whether the DNA is single-stranded or double-stranded. In single-stranded DNA, the (5'R)-diastereomer is predominantly formed. researchgate.netresearchgate.net Conversely, in double-stranded DNA, the yields of the two diastereomers are more comparable, with some studies indicating a slight predominance of the (5'S) isomer. researchgate.netresearchgate.net
Table 1: Diastereomer Ratios of 8,5'-Cyclopurine-2'-deoxynucleosides in Different DNA Contexts
| DNA Context | Predominant Diastereomer of this compound | Predominant Diastereomer of 8,5'-Cyclo-dG |
|---|---|---|
| Single-Stranded DNA | (5'R) researchgate.netresearchgate.net | Not specified |
| Double-Stranded DNA | (5'S) slightly higher yield researchgate.net | Not specified |
Table 2: G Values of 8,5'-Cyclopurine-2'-deoxynucleosides in ss-DNA and ds-DNA
| Compound | G Value in ss-DNA | G Value in ds-DNA |
|---|---|---|
| 8,5'-cyclo-2'-deoxyadenosine (B1254554) | 0.042 researchgate.net | 0.025 researchgate.net |
| 8,5'-cyclo-2'-deoxyguanosine (B17932) | 0.038 researchgate.net | 0.017 researchgate.net |
Formation in Nucleotide Pools and Subsequent Incorporation
While the primary mechanism of this compound formation is the direct damage to DNA, there is evidence to suggest that these lesions can also be formed in the cellular nucleotide pool. researchgate.net Oxidative damage can occur to free deoxyadenosine triphosphate (dATP), leading to the formation of 8,5'-cyclo-dATP. researchgate.net Recent studies have shown that DNA polymerases can then incorporate these damaged nucleotides into the DNA strand during replication or repair processes. nist.govresearchgate.net This provides an alternative pathway for the accumulation of this compound in the genome. researchgate.net
Structural and Conformational Perturbations Induced by 8,5 Cyclo Damp Adducts
Topological and Conformational Impact of the Covalent 8,5'-Bond
The defining feature of the 8,5'-cyclo-dAMP lesion is the formation of a covalent bond between the C8 atom of the adenine (B156593) base and the C5' atom of its own deoxyribose sugar. nih.gov This intramolecular cyclization creates a rigid, five-membered ring structure that severely restricts the conformational freedom of the nucleoside. researchgate.net A primary consequence of this covalent linkage is the locking of the N-glycosidic torsion angle (χ) into the anti conformation. acs.org This rigid anti conformation is a significant deviation from the dynamic equilibrium of conformations typically observed in unmodified DNA, where the base can rotate more freely around the glycosidic bond.
The formation of this additional covalent bond also leads to the creation of two diastereomers, designated as (5'R) and (5'S), depending on the chirality at the C5' position. nih.gov The stereochemistry of these diastereomers has been shown to influence the extent of structural distortion and the subsequent biological processing of the lesion. researchgate.net For instance, the (5'R) diastereomer has been observed to cause a more significant distortion of the DNA double helix compared to the (5'S) form. researchgate.net
Deoxyribose Puckering and O4'-exo Conformation in DNA
A hallmark of the this compound adduct is the induction of an unusual sugar pucker in the deoxyribose moiety. researchgate.net Specifically, the deoxyribose of the cyclopurine nucleoside is constrained to an O4'-exo (also known as "West") conformation. researchgate.netnih.gov This is a stark contrast to the typical C2'-endo or C3'-endo puckering found in canonical B-form and A-form DNA, respectively. vanderbilt.eduresearchgate.net
Distortions in DNA Double Helix Geometry
The O4'-exo sugar pucker and the rigid anti conformation of the this compound adduct lead to significant perturbations in the local helical parameters of the DNA. researchgate.net A notable effect is the alteration of the helical twist at and near the lesion site. researchgate.netnih.gov This unwinding or overwinding of the helix disrupts the regular periodic structure of the DNA.
Perturbation of Helical Twist and Base Pair Stacking
Theoretical Modeling of Structural Alterations (e.g., QM/MM, Molecular Dynamics)
Theoretical modeling, particularly through the use of quantum mechanics/molecular mechanics (QM/MM) and classical molecular dynamics (MD) simulations, has been instrumental in elucidating the structural and energetic consequences of this compound adducts in DNA. nih.govresearchgate.net These computational approaches allow for a detailed, atomistic view of the conformational changes that are often difficult to capture solely through experimental methods.
MD simulations have been used to explore the dynamic behavior of DNA duplexes containing these lesions, revealing the propagation of structural distortions and the altered flexibility of the DNA backbone. nih.gov These simulations have corroborated experimental findings regarding the O4'-exo sugar pucker and the disruption of helical parameters. nih.gov
QM/MM studies offer a higher level of theory by treating the lesion and its immediate surroundings with quantum mechanics, while the rest of the DNA and solvent are described by classical mechanics. researchgate.netacs.org This hybrid approach is particularly useful for investigating the electronic properties and reactivity of the damaged site. For instance, QM/MM studies have been employed to compare the structural impact of the (5'R) and (5'S) diastereomers of this compound, showing that the (5'R) isomer induces a more pronounced distortion of the DNA duplex. researchgate.net These theoretical investigations provide crucial insights into how the structural alterations caused by this compound adducts are recognized by DNA repair enzymes and how they can block the progression of DNA and RNA polymerases. researchgate.netnih.gov
Data Tables
Table 1: Key Structural Features of this compound Adducts in DNA
| Structural Parameter | Unmodified dAMP in B-DNA | This compound Adduct | Reference(s) |
| Glycosidic Torsion Angle (χ) | anti (dynamic) | anti (locked) | acs.org |
| Deoxyribose Sugar Pucker | C2'-endo | O4'-exo ("West") | researchgate.netnih.gov |
| Helical Twist | ~36° | Perturbed | researchgate.netnih.gov |
| Base Stacking | Optimal overlap | Disrupted | researchgate.netnih.gov |
| Base Pairing | Watson-Crick | Watson-Crick (preserved) | researchgate.netnih.gov |
Molecular and Cellular Consequences of 8,5 Cyclo Damp Adducts
Inhibition of Nucleic Acid Polymerase Activities
The S-cdA lesion is a formidable obstacle for the enzymes that synthesize DNA and RNA. pnas.orgnih.gov Its presence in the DNA template can halt the progression of both DNA and RNA polymerases, thereby disrupting the fundamental processes of replication and transcription.
DNA Polymerase Bypass Efficiency and Fidelity
Replicative DNA polymerases are strongly blocked by 8,5'-cyclopurine lesions. nih.gov However, specialized translesion synthesis (TLS) polymerases have evolved to bypass such DNA damage, albeit with varying efficiency and fidelity. pnas.orgnih.gov
Multiple DNA polymerases are implicated in the bypass of S-cdA and its guanine (B1146940) analogue, S-cdG, with distinct roles in the insertion and extension steps of TLS. nih.gov
Polymerase η (Pol η): Both human and yeast Pol η can accurately and efficiently bypass S-cdA and S-cdG. nih.gov Studies have shown that Pol η preferentially incorporates the correct nucleotide opposite these lesions with an efficiency comparable to that of an undamaged template. nih.gov For instance, human Pol η inserts thymine (B56734) opposite S-cdA with high fidelity. nih.govpnas.org However, while yeast Pol η exhibits processivity similar to that on an undamaged template, the human enzyme tends to dissociate after adding one or two nucleotides past the lesion. nih.gov
Polymerase ι (Pol ι): Human Pol ι is capable of functioning efficiently in the nucleotide insertion step of TLS across S-cdA and S-cdG. nih.gov
Polymerase ζ (Pol ζ): A two-subunit yeast Pol ζ complex has been shown to be efficient in the extension step of TLS, following nucleotide insertion opposite S-cdA and S-cdG. nih.gov In human cells, Pol ζ is also crucial for promoting replication through these lesions. nih.gov
Polymerase V (Pol V): In Escherichia coli, the bypass of S-cdA is entirely dependent on Pol V. acs.org In the absence of Pol V, no progeny from plasmids containing the S-cdA lesion could be recovered. acs.org Similarly, bypassing the related S-cdG lesion is also absolutely dependent on Pol V. acs.orgnih.gov
Polymerase II (Pol II): In E. coli, a deficiency in Pol II leads to a significant increase in the mutation frequency of S-cdA, suggesting a role for Pol II in error-free bypass of this lesion. acs.org However, Pol II is unable to independently bypass S-cdG. acs.org
Polymerase IV (Pol IV): While Pol IV in E. coli can incorporate a nucleotide opposite S-cdA and S-cdG, it does so with very low efficiency. acs.org Interestingly, the absence of Pol IV leads to a considerable increase in the viability of cells with the S-cdG lesion, suggesting a competitive relationship between Pol IV and Pol V for bypassing this damage. acs.org
Strong Block to RNA Polymerase II Transcription and Gene Expression
The 8,5'-cyclo-dAMP adduct is a potent inhibitor of transcription by RNA polymerase II (Pol II). nih.govnih.gov The presence of a single S-cdA lesion on the transcribed strand of a reporter gene can lead to a significant reduction in gene expression, with studies showing an approximately 75% decrease in luciferase activity. nih.gov This blockage is not absolute, and Pol II can bypass the lesion, though this process is slow and can lead to transcriptional mutagenesis. nih.govembopress.org The stalling of Pol II is primarily caused by the difficulty in loading the template base immediately 5' to the lesion into the enzyme's active site. nih.govosti.gov Despite the strong block, when bypass occurs, Pol II correctly incorporates a UMP opposite the S-cdA lesion itself. nih.gov
Mutagenic and Genotoxic Effects in Cellular Systems
The bypass of this compound by TLS polymerases is not always error-free, leading to significant mutagenic and genotoxic consequences. nih.govacs.org
Specific Mutational Frequencies and Spectra
In human cells, both S-cdA and S-cdG induce substantial mutation frequencies at the site of the lesion. nih.gov In E. coli, S-cdA is highly mutagenic, and its mutagenicity is dependent on the presence of functional Pol V. acs.org The mutational frequencies and the types of mutations observed vary in strains deficient in Pol II and Pol IV. acs.org For the related S-cdG lesion in E. coli, a mutation frequency of approximately 34% is observed when the SOS response is induced. nih.govnih.gov The predominant mutations are S-cdG → A transitions, with some S-cdG → T transversions and deletions of the 5' cytosine also occurring. nih.govnih.gov
| Lesion | Organism/Cell Type | Key Polymerase(s) | Mutation Frequency | Predominant Mutation Types |
| S-cdA | E. coli | Pol V | High | S-cdA → G |
| S-cdG | E. coli | Pol V | ~34% (with SOS) | S-cdG → A, S-cdG → T, 5'C deletion |
| S-cdA/S-cdG | Human cells | Pol η, Pol ι, Pol ζ | Substantial | - |
Dna Repair Pathways and Mechanisms for 8,5 Cyclo Damp Removal
Nucleotide Excision Repair (NER) as the Predominant Pathway
Nucleotide Excision Repair (NER) is a versatile DNA repair mechanism responsible for removing a wide array of bulky, helix-distorting lesions, including those induced by UV radiation and various chemical agents. kaust.edu.saatlasgeneticsoncology.org Research has firmly established that 8,5'-cyclopurine lesions, such as 8,5'-cyclo-dAMP, fall into the category of damage managed by NER. glenresearch.comnih.gov This is an important exception to the general rule that oxidatively-induced DNA damage is handled by the Base Excision Repair (BER) pathway. nih.gov The repair of this compound via NER is critical, as the lesion's covalent bond between the base and the sugar moiety makes it particularly disruptive to DNA transactions like transcription and replication. nih.govresearchgate.net The importance of NER in this process is highlighted by the fact that cells deficient in NER, such as those from patients with Xeroderma Pigmentosum (XP), are unable to efficiently remove these lesions. nih.govnih.gov
The NER pathway initiates with the recognition of the DNA lesion. In global genome NER (GG-NER), the XPC-RAD23B complex is a key player in damage sensing, identifying distortions in the DNA double helix. atlasgeneticsoncology.orgnumberanalytics.com For this compound, the significant helical distortion it causes is a primary signal for recognition by the NER machinery. glenresearch.com Following recognition, the TFIIH complex is recruited to unwind the DNA around the damage, creating a bubble structure. kaust.edu.sa Dual incisions are then made on the damaged strand by the XPG endonuclease (3' side) and the XPF-ERCC1 endonuclease complex (5' side), excising an oligonucleotide fragment of approximately 24-32 bases containing the lesion. kaust.edu.saresearchgate.net
The efficiency of NER for cyclopurines can be influenced by several factors, including the specific stereoisomer of the lesion and the identity of the base on the opposite strand. Studies have shown that the (5'R)-diastereomers of cyclopurines are often repaired more efficiently by the NER pathway than the (5'S)-isomers. researchgate.netnih.gov Furthermore, the kinetics of excision are dependent on the complementary base. For instance, the (5'S)-8,5'-cyclo-dAMP ((S)-cdA) lesion is repaired more efficiently when paired with cytosine (dC) than with thymine (B56734) (dT). researchgate.net
| Lesion Pair | Relative Excision Efficiency | Reference |
|---|---|---|
| (S)-cdA : dC | High | researchgate.net |
| (S)-cdA : dT | 6-10 times lower than (S)-cdA : dC | researchgate.net |
| (S)-cdA : dA | Lower than (S)-cdA : dC | researchgate.net |
The effective removal of this compound by NER is fundamental for maintaining genome integrity. numberanalytics.comelifesciences.org If left unrepaired, these lesions are potent blocks to DNA and RNA polymerases, thereby halting replication and transcription. nih.govnih.gov This blockage can lead to cell cycle arrest or cell death. elifesciences.org The accumulation of such lesions, particularly in non-dividing cells like neurons where NER activity may be lower for non-transcribed DNA, is hypothesized to contribute to the neurodegeneration seen in some XP patients. nih.govnih.govmdpi.com By excising these disruptive adducts, NER prevents the accumulation of mutations, preserves the genetic blueprint, and ensures the proper functioning of cellular processes. elifesciences.orgfrontiersin.org
Recognition and Excision Kinetics by NER Components
Interactions and Distinctions with Base Excision Repair (BER)
While NER is the primary pathway for this compound removal, its relationship with the Base Excision Repair (BER) pathway is significant, particularly in the context of complex DNA damage. The two pathways have distinct substrate specificities and mechanisms.
The Base Excision Repair (BER) pathway typically handles non-bulky lesions, such as single oxidized bases, alkylated bases, or abasic sites. mdpi.comnist.gov The process is initiated by a DNA glycosylase that recognizes and excises the damaged base. However, numerous studies have demonstrated that this compound is not a substrate for BER. nih.govnih.govresearchgate.netnist.gov Purified DNA glycosylases, including Fpg, NEIL1, and OGG1, have been tested and show no ability to cleave the glycosidic bond of this lesion or even bind to oligonucleotides containing it. researchgate.net The reason for this inefficiency lies in the structure of the lesion itself; the covalent bond between the C8 of the purine (B94841) and the C5' of the deoxyribose sugar physically prevents the action of DNA glycosylases, which are designed to flip the damaged base out of the helix and cleave the N-glycosidic bond. glenresearch.comresearchgate.net
Clustered DNA lesions, defined as two or more lesions within one or two helical turns of DNA, are a hallmark of ionizing radiation and oxidative stress. These clusters can contain a mix of damages, some repaired by BER and others by NER. Research has shown that the presence of an this compound lesion can significantly inhibit the BER-mediated repair of a nearby lesion, such as an abasic (AP) site. mdpi.comrsc.orgmdpi.com
The inhibitory effect depends on the specific (5'S) or (5'R) isomer of the cyclopurine and its position relative to the BER substrate. mdpi.commdpi.com For example, when an (S)-cdA lesion is located on the 5'-side of an AP site on the opposite strand, the repair of the AP site by the BER machinery is impeded. rsc.org This interference is likely due to the significant structural distortion induced by the this compound lesion, which may prevent BER enzymes from properly accessing and processing the adjacent damage. rsc.org In nuclear extracts from XPC cells, which are deficient in global genome NER but have functional BER, the BER system was found to more efficiently process an AP site when it was near the (S)-cdA isomer compared to the (R)-cdA isomer. mdpi.comnih.gov
| cdA Isomer | Relative BER Efficiency on Proximal AP Site | Reference |
|---|---|---|
| (5'S)-cdA | More efficient processing | mdpi.com |
| (5'R)-cdA | Less efficient processing | mdpi.com |
Inefficiency of BER in Direct this compound Removal
Enzymatic Processing of this compound and Related Adducts
The complete removal and processing of this compound from DNA involves the coordinated action of several enzymes, primarily within the NER pathway. glenresearch.comkaust.edu.sa The core excision activity is performed by the XPG and XPF-ERCC1 endonucleases. kaust.edu.sa Following excision of the damage-containing oligonucleotide, the resulting gap is filled by DNA polymerases such as DNA polymerase δ or ε, and the final nick is sealed by a DNA ligase. mdpi.com
Beyond the core NER machinery, other enzymes are relevant for the analysis and breakdown of DNA containing these lesions in experimental settings. For complete enzymatic hydrolysis of DNA to its constituent nucleosides for analytical purposes, a combination of enzymes like nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase is effective in releasing (5'S)-cdA. nih.gov
It is important to note that the enzymatic processing can differ between the diastereomers of cyclopurines. The (R)-diastereomers of both this compound and 8,5'-cyclo-dG are generally better substrates for the human NER system than their (S)-diastereomer counterparts. researchgate.netnih.gov This difference in recognition and repair efficiency is attributed to the distinct structural perturbations each isomer imparts on the DNA helix. researchgate.net
Apurinic/Apyrimidinic (AP) Endonuclease Activity on 3'-Terminal Adducts
While nucleotide excision repair is the primary pathway for removing this compound from intact duplex DNA, studies have revealed an alternative repair mechanism for these adducts when they are situated at the 3' termini of DNA strand breaks. pnas.orgnih.gov This function is carried out by the 3'→5' exonuclease activity of specific apurinic/apyrimidinic (AP) endonucleases. nih.gov
Research has shown that human AP endonuclease 1 (APE1) and its Escherichia coli homolog, exonuclease III (Xth), are capable of removing a (5'S)-8,5'-cyclo-2'-deoxyadenosine (S-cdA) lesion from the 3' end of a DNA duplex. pnas.orgnih.gov This activity provides a crucial alternative pathway, as lesions at DNA strand breaks are generally poor substrates for the NER pathway. pnas.orgnih.gov In contrast, other AP endonucleases, such as E. coli endonuclease IV (Nfo) and yeast Apn1, are unable to perform this excision. nih.gov The 3' repair activity of APE1 and Xth is specific to the terminal position; these enzymes cannot remove the S-cdA adduct if it is located one or more nucleotides away from the 3' end. nih.gov The physiological relevance of this repair function is supported by the observation of 3' repair activities in cell-free extracts from human, yeast, and E. coli cells on DNA substrates with a 3'-terminal S-cdA adduct. pnas.org This AP endonuclease-mediated removal represents a fail-safe mechanism to counteract the genotoxic effects of these helix-distorting lesions when they arise at strand breaks, for instance, during the 3'→5' exonucleolytic degradation of DNA. nih.gov
| Enzyme | Organism | Activity on 3'-terminal S-cdA | Reference |
|---|---|---|---|
| APE1 (AP Endonuclease 1) | Human | Can remove | nih.gov |
| Xth (Exonuclease III) | E. coli | Can remove | nih.gov |
| Nfo (Endonuclease IV) | E. coli | Unable to remove | nih.gov |
| Apn1 | Yeast (S. cerevisiae) | Unable to remove | nih.gov |
Investigation of NEIL1 DNA Glycosylase Involvement
The DNA glycosylase NEIL1 (Nei-like DNA glycosylase 1) is a key enzyme in the base excision repair pathway, primarily responsible for recognizing and excising a variety of oxidized DNA bases. nih.govaging-us.com However, because this compound lesions lack a cleavable N-glycosidic bond, they are not substrates for the canonical BER pathway. nih.govacs.org Despite this, compelling evidence points to the involvement of NEIL1 in the repair of these cyclopurine adducts, likely through a non-canonical role linked to other repair processes.
A key study revealed a significant accumulation of both (5'R)-8,5'-cyclo-2'-deoxyadenosine (R-cdA) and S-cdA in the liver DNA of mice lacking the NEIL1 gene (neil1-/-) that were not exposed to any external oxidative stress. nih.govacs.org In contrast, no such accumulation was observed in control mice or in mice lacking the OGG1 DNA glycosylase (ogg1-/-). nih.govacs.org Since these lesions are known to be repaired by nucleotide excision repair (NER), their accumulation in the absence of NEIL1 strongly suggests that NEIL1 plays a role in their removal, possibly by participating in or influencing the NER pathway. nih.govacs.org NEIL1 is known to be predominantly expressed during the S-phase of the cell cycle and has a unique ability to recognize lesions in single-stranded DNA and bubble structures, suggesting a potential role in repair during replication or transcription. aging-us.compnas.org The data from neil1-/- mice indicate a failure to repair endogenous levels of R-cdA and S-cdA, pointing to a crucial function for NEIL1 in maintaining genomic integrity against this specific type of oxidative damage. nih.gov
Diastereomer-Specific Repair Efficiency and Recognition by Repair Systems
The formation of the covalent bond in this compound creates a chiral center at the C5' position, resulting in the formation of two distinct diastereomers: (5'R)-8,5'-cyclo-dAMP and (5'S)-8,5'-cyclo-dAMP. nih.govnih.gov Research has consistently shown that the cellular repair machinery, specifically the nucleotide excision repair (NER) system, recognizes and processes these two stereoisomers with significantly different efficiencies. pnas.orgnih.gov
Numerous studies using human cell extracts have demonstrated that the 5'R diastereomers of cyclopurines are better substrates for NER than their 5'S counterparts. nih.govnih.gov A direct comparison of all four 5',8-cyclopurine lesions (R-cdA, S-cdA, R-cdG, and S-cdG) in the same sequence context and using the same HeLa cell extracts revealed that the excision efficiency for both 5'R cyclopurines was approximately twice that of the 5'S lesions. nih.gov An earlier study had reported an even greater difference, with 5'R-cdA being repaired about four times more efficiently than 5'S-cdA. nih.gov
This stereoisomer-specific repair efficiency is attributed to differences in the structural and dynamic perturbations that each diastereomer imposes on the DNA double helix. nih.govresearchgate.net Molecular modeling and dynamics simulations have shown that the 5'R isomer causes greater distortion of the DNA backbone and more significant impairment of base stacking interactions compared to the 5'S isomer. nih.govresearchgate.net These more pronounced structural disturbances in the DNA containing the 5'R lesion are thought to be a key signal for recognition by the NER damage-sensing proteins. nih.gov
The efficiency of NER can also be influenced by the base paired opposite the this compound lesion. For the related (5'S)-8,5'-cyclo-2'-deoxyguanosine (S-cdG) lesion, a wobble pair with thymine (S-cdG•dT) was excised more efficiently than the S-cdG•dC pair, which maintains near-normal Watson-Crick geometry. nih.gov A similar pattern was observed for S-cdA, where a mismatch with cytosine (S-cdA•dC) was repaired much more efficiently than the standard S-cdA•dT pair. nih.gov This indicates that the NER system's recognition is complex, relying on multiple criteria that include not just the lesion itself but also the stability and geometry of the resulting base pair. nih.gov
| Diastereomer | Relative Repair Efficiency by NER | Structural Impact | Reference |
|---|---|---|---|
| (5'R)-8,5'-cyclo-dAMP (R-cdA) | Higher (approx. 2-4x > S-cdA) | Greater backbone distortion and impaired base stacking | nih.gov |
| (5'S)-8,5'-cyclo-dAMP (S-cdA) | Lower | Lesser backbone distortion | pnas.orgnih.gov |
Analytical Methodologies for 8,5 Cyclo Damp Detection and Quantification
The accurate detection and quantification of 8,5'-cyclo-2'-deoxyadenosine (B1254554) monophosphate (8,5'-Cyclo-dAMP), a significant form of DNA damage, is essential for understanding its biological implications. A variety of analytical techniques have been developed to identify and measure this lesion. The primary methods employed are mass spectrometry-based approaches and immunochemical techniques, which offer high levels of sensitivity and specificity.
Computational and Theoretical Investigations of 8,5 Cyclo Damp and Its Interactions
Molecular Dynamics Simulations to Elucidate DNA Structural Perturbations
Molecular dynamics (MD) simulations have been instrumental in detailing the structural distortions induced by 8,5'-cyclo-dAMP in double-stranded DNA. When an (5'S)-8,5'-cyclo-2'-deoxyadenosine ((S)-cdA) lesion is present, simulations, often restrained by data from Nuclear Magnetic Resonance (NMR) spectroscopy, reveal distinct alterations to the DNA's local and global architecture. nih.gov
A primary finding from these simulations is the significant perturbation of the DNA backbone at the lesion site. Specifically, the deoxyribose sugar of the damaged nucleotide is forced into an unusual O4'-exo conformation. nih.gov This contrasts with the typical C2'-endo pucker found in B-form DNA. This altered sugar pucker is a direct consequence of the covalent bond formed between the C5' of the sugar and the C8 of the adenine (B156593) base. nih.gov
While Watson-Crick base pairing between the (S)-cdA and its opposing thymine (B56734) is generally maintained, the lesion introduces localized instability. nih.gov MD simulations have shown that the (S)-cdA•T base pair exhibits an increased propeller twist. nih.gov Furthermore, the base pair immediately 5' to the lesion site shows significant buckling, with the base being tilted. nih.gov These structural changes lead to perturbations in the helical twist and interfere with base-pair stacking at and around the lesion site. researchgate.netnih.gov
Table 1: Structural Perturbations Induced by (5'S)-8,5'-Cyclo-dAMP in DNA
| Structural Parameter | Observation in (S)-cdA Containing DNA | Reference |
|---|---|---|
| Sugar Pucker | Damaged nucleotide adopts an O4'-exo conformation. | nih.gov |
| Base Pairing | Watson-Crick pairing is maintained with the opposing base. | nih.govnih.gov |
| Propeller Twist | Increased at the lesion site. | nih.gov |
| Base Pair Buckling | Significant buckling at the 5'-flanking base pair. | nih.gov |
| Helical Twist | Perturbed at the lesion site. | researchgate.netnih.gov |
| Base Stacking | Perturbed at the lesion site and with the 5'-neighbor. | researchgate.netnih.gov |
| Overall Helix | Remains a right-handed duplex. | nih.gov |
| Thermodynamics | Mild thermal and thermodynamic destabilization. | nih.govnih.gov |
Quantum Mechanics/Molecular Mechanics (QM/MM) Studies of Formation and Interactions
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful tool to study the electronic and structural details of DNA lesions like this compound. mpg.de In this approach, the chemically reactive part of the system, such as the lesion itself, is treated with high-level quantum mechanics, while the surrounding environment, including the rest of the DNA and solvent, is described by a more computationally efficient molecular mechanics force field. mpg.descielo.org.mx
The formation of the this compound lesion itself, initiated by a hydroxyl radical abstracting a hydrogen atom from the C5' position of the deoxyribose, has also been analyzed using quantum-chemical methods. researchgate.netnih.gov These studies investigate the conformational preferences that dictate the stereospecificity of the subsequent cyclization reaction, where the C5' radical attacks the C8 position of the adenine base. researchgate.netnih.gov A good correlation has been found between the experimentally observed yields of the R and S stereoisomers and the relative energies of the precursor C5' radical conformations. researchgate.net
Theoretical Analysis of Enzyme-Lesion Recognition and Catalysis
Theoretical studies have provided a molecular basis for understanding how repair enzymes recognize and process this compound lesions. This type of damage is not repaired by the base excision repair (BER) pathway but is instead a substrate for the nucleotide excision repair (NER) system. nih.govnih.govresearchgate.net
Computational analyses suggest that the degree of structural distortion caused by the lesion is a key factor in its recognition by NER enzymes. researchgate.net As revealed by QM/MM studies, the (5'R)-cdA diastereomer bends the DNA double helix to a greater extent than the (S)-cdA isomer. researchgate.net This more pronounced distortion likely makes the (5'R) form a better substrate for the NER system, as it is more easily identified as a helical anomaly. researchgate.net Experimental findings support this, showing that the R diastereomer is more efficiently repaired by the human NER enzyme complex than the S isomer. researchgate.net
Theoretical studies have also been applied to understand the impact of this compound on the activity of other enzymes, such as DNAzymes. When cdA was incorporated into the catalytic loop of a 10-23 DNAzyme, theoretical studies revealed that the lesion, particularly the (5'R) diastereomer, increased the distance between key phosphate (B84403) groups. mdpi.com This increased rigidity hampers the flexibility of the catalytic loop, which is necessary for optimal activity, thus inhibiting the DNAzyme. mdpi.com This demonstrates how computational analysis can explain the functional consequences of this DNA lesion beyond the context of repair.
Energy Landscape and Conformational Analysis of the Adduct
The biological impact of the this compound adduct is intrinsically linked to its conformational properties and the associated energy landscape. Conformational analysis, often performed in conjunction with MD or QM/MM simulations, helps to identify the most stable three-dimensional arrangements of the lesion within the DNA duplex. nih.gov
Theoretical studies have shown that the two diastereomers, (5'R)-cdA and (5'S)-cdA, have different conformational preferences and energetic stabilities. researchgate.net The (5'R) isomer induces a more significant bend in the DNA, which corresponds to a different region of the conformational energy landscape compared to the less disruptive (5'S) isomer. researchgate.net The glycosidic bond of the (5'S)-cdA lesion is significantly more resistant to acid-induced hydrolysis than that of the parent deoxyadenosine (B7792050), a finding that has implications for its persistence in the genome in the absence of repair. nih.gov
The energy landscape of a molecule describes the potential energy as a function of its atomic coordinates. For a complex lesion like this compound within a DNA strand, this landscape can be rugged, with multiple local energy minima corresponding to different stable or metastable conformations. researchgate.netnih.gov Computational methods allow for the exploration of this landscape, revealing the relative energies of different conformers and the energy barriers between them. For instance, the O4'-exo sugar pucker adopted by the (S)-cdA nucleotide represents a distinct low-energy state for the damaged residue, which in turn influences the conformation of the surrounding DNA. nih.gov The thermodynamic destabilization observed in melting studies is a macroscopic reflection of the energetic penalty of accommodating this non-canonical structure within the DNA duplex. nih.gov
Table 2: Summary of Computational Findings for this compound Diastereomers
| Feature | (5'R)-8,5'-Cyclo-dAMP | (5'S)-8,5'-Cyclo-dAMP | Reference |
|---|---|---|---|
| DNA Bending | Induces a significant bend. | Causes slight distortion. | researchgate.net |
| NER Recognition | More efficiently recognized and repaired. | Less efficiently repaired. | researchgate.net |
| Conformational Impact | High | Low | researchgate.net |
| Sugar Pucker | N/A | O4'-exo | nih.gov |
| Glycosidic Bond Stability | N/A | ~40-fold more resistant to hydrolysis than dA. | nih.gov |
Broader Biological and Mechanistic Implications Excluding Clinical Trials
Role as Biomarkers of Oxidative DNA Damage in Biological Systems
8,5'-Cyclopurine-2'-deoxynucleosides (cPu), including 8,5'-cyclo-dAMP, are formed in DNA through the action of hydroxyl radicals. nih.gov Unlike many other forms of oxidative DNA damage, they are chemically stable lesions. nih.govnih.gov This stability makes them reliable markers for quantifying the extent of oxidative damage within a biological system. researchgate.net The measurement of these lesions can provide valuable insights into the oxidative status of tissues and the efficacy of DNA repair mechanisms. researchgate.netosti.gov
Application in Monitoring Oxidative Stress in Disease Models
The utility of this compound and its counterpart, 8,5'-cyclo-2'-deoxyguanosine (B17932) (8,5'-cyclo-dG), as biomarkers has been demonstrated in various disease models. For instance, studies have shown that these lesions accumulate with age in the nuclear DNA of wild-type mice, with a more pronounced accumulation observed in DNA repair-deficient progeroid mice. nih.gov This suggests that the capacity of DNA repair mechanisms to clear these endogenous lesions diminishes over a lifespan, potentially contributing to the aging process. nih.gov
Furthermore, elevated levels of the (5'R) and (5'S) diastereomers of this compound have been detected in the urine of patients with atherosclerosis compared to healthy individuals, suggesting their potential as non-invasive biomarkers for assessing the risk and diagnosis of this disease. nih.gov The presence of these DNA damage products in urine indicates their formation in the body and subsequent repair and excretion. osti.gov The ability to measure these stable products provides a window into the in vivo levels of oxidative stress. osti.govnih.gov
Association with Genetic Disorders of DNA Repair
A crucial aspect of this compound's biological significance lies in its unique repair pathway. While most oxidative DNA lesions are addressed by the base excision repair (BER) pathway, 8,5'-cyclopurine deoxynucleosides are repaired by the nucleotide excision repair (NER) pathway. nih.govresearchgate.netglenresearch.com This is due to the bulky, helix-distorting nature of the lesion caused by the covalent bond between the sugar and the base. nih.govnih.gov This distinction has profound implications for individuals with genetic disorders affecting NER.
Contribution to Neurodegeneration in Xeroderma Pigmentosum Patients
Xeroderma pigmentosum (XP) is a rare genetic disorder characterized by a decreased ability to repair DNA damage, primarily due to mutations in NER enzymes. wikipedia.orgscielo.br While the skin-related symptoms of XP are directly linked to the inability to repair UV-induced DNA damage, a significant portion of XP patients also develop progressive neurological disease. researchgate.netnih.gov It has been hypothesized that this neurodegeneration is not caused by UV exposure, which does not penetrate the brain, but rather by the accumulation of endogenous DNA damage that is normally repaired by NER. nih.govnih.gov
8,5'-cyclopurine deoxynucleosides are strong candidates for the endogenous lesions responsible for the neurological symptoms in XP. nih.govnih.gov The rationale is based on several key observations: these lesions are produced by endogenous free radicals, they are exclusively repaired by NER, and they are potent blocks to transcription. nih.gov The inability to repair these lesions in the neurons of XP patients could lead to a progressive loss of neuronal function and ultimately, neurodegeneration. nih.govnih.gov
Accumulation in NER-Impaired Cellular and Animal Models (e.g., Cockayne Syndrome, XP)
Studies using animal and cellular models of NER-deficiency have provided direct evidence for the accumulation of this compound. In a mouse model of Xeroderma Pigmentosum group A (XPA), which has a defect in NER, significantly higher levels of this compound were found to accumulate in the brain tissue with age compared to wild-type mice. researchgate.netnih.gov This finding supports the hypothesis that the accumulation of these specific oxidative lesions is a critical factor in the development of neurological abnormalities in XP. researchgate.net
Similarly, Cockayne syndrome (CS) is another genetic disorder associated with defects in a specific sub-pathway of NER called transcription-coupled repair (TCR). eur.nlplos.org Mouse models of CS have also shown an accumulation of (5'S)-8,5'-cyclo-2'-deoxyadenosine in various organs, including the brain, kidney, and liver. nih.govnih.gov This accumulation is attributed to the role of the CSB protein in the repair of these helix-distorting lesions. scielo.brnih.gov The buildup of unrepaired this compound in CS may contribute to the severe pathologies associated with the syndrome, including premature aging and neurodegeneration. nih.gov
| Genetic Disorder | Affected Repair Pathway | Evidence of this compound Accumulation | Associated Phenotype |
| Xeroderma Pigmentosum (XP) | Nucleotide Excision Repair (NER) wikipedia.orgscielo.br | Increased levels in the brains of XPA knockout mice. researchgate.netnih.gov | Neurodegeneration, skin cancer susceptibility. wikipedia.orgresearchgate.net |
| Cockayne Syndrome (CS) | Transcription-Coupled Repair (TCR), a sub-pathway of NER. eur.nlplos.org | Increased levels in brain, kidney, and liver of CSB knockout mice. nih.govnih.gov | Premature aging, neurodegeneration, photosensitivity. plos.orgnih.gov |
Implications for Cellular Stress Responses and DNA Damage Signaling
The presence of this compound in DNA triggers cellular stress responses and activates DNA damage signaling pathways. As these lesions are significant blocks to both DNA replication and transcription, their formation represents a major challenge to cellular function. nih.govnih.gov The cell must recognize these lesions and initiate a repair process to maintain genomic integrity.
The recognition of these bulky lesions by the NER machinery is a critical first step. The XPC-HR23B complex is thought to be one of the initial damage recognition factors in the global genomic NER pathway. eur.nl Once recognized, a cascade of proteins is assembled to excise the damaged segment of DNA. wikipedia.org Failure to repair these lesions can lead to persistent signaling of DNA damage, which can have several downstream consequences. For instance, persistent DNA damage is a known trigger for cellular senescence, a state of irreversible cell cycle arrest. rupress.org The accumulation of senescent cells is thought to contribute to aging and age-related diseases. The link between NER-deficiency, the accumulation of lesions like this compound, and the features of premature aging seen in disorders like CS underscores the importance of efficient repair in preventing these cellular stress outcomes. nih.govplos.org
Advanced Research Avenues and Future Directions
In-Depth Elucidation of Enzyme-Lesion Recognition Specificities and Kinetics
A critical area of ongoing research is the detailed characterization of how various DNA repair enzymes recognize and process 8,5'-Cyclo-dAMP. While it is established that this lesion is primarily addressed by the nucleotide excision repair (NER) pathway, the specificities and efficiencies of the involved enzymes are not fully understood. nih.govnih.govnist.gov
Future studies will likely focus on:
High-Resolution Structural Analysis: Obtaining crystal structures of NER proteins in complex with DNA containing this compound will provide unprecedented insight into the molecular basis of recognition. This will help to visualize the precise interactions that allow the enzyme to identify the distorted helical structure caused by the lesion.
Kinetic Profiling of NER Components: Detailed kinetic studies are needed to quantify the binding affinities and catalytic efficiencies of individual NER enzymes, such as the XPC-HR23B complex, for substrates containing this compound. This will help to build a more quantitative model of the repair process.
Investigating the Role of Accessory Proteins: The influence of other proteins involved in the DNA damage response on the recognition and repair of this compound is an area ripe for exploration. For instance, the involvement of DNA damage-sensing proteins and chromatin remodeling factors could significantly impact the efficiency of NER.
Alternative Repair Pathways: While NER is the primary repair route, some evidence suggests that other enzymes, like certain apurinic/apyrimidinic (AP) endonucleases, may be able to process this compound at the 3' termini of DNA strand breaks. pnas.org Further investigation into these alternative or backup repair mechanisms is warranted. For example, human APE1 and Escherichia coli Xth can remove the (5'S)-8,5'-cyclo-2'-deoxyadenosine (S-cdA) lesion from the 3' end of a DNA duplex, whereas E. coli Nfo and yeast Apn1 cannot. pnas.org
Comprehensive Analysis of Diastereomer-Specific Biological Effects and Repair Mechanisms
This compound exists as two diastereomers, (5'R)- and (5'S)-8,5'-cyclo-2'-deoxyadenosine, which arise from the stereochemistry at the C5' position. preprints.org These two forms exhibit distinct biological consequences and are processed differently by the cellular machinery. preprints.orgnih.gov
Key research directions in this area include:
Differential Repair Efficiency: Studies have shown that the (5'R) isomer is repaired more efficiently by NER than the (5'S) isomer. preprints.org Elucidating the precise structural and mechanistic reasons for this difference is a key objective. Molecular modeling suggests that the (5'R) diastereomer induces a greater distortion of the DNA backbone, which may facilitate its recognition by the NER machinery. preprints.org
Impact on DNA Replication and Transcription: The two diastereomers have different effects on DNA and RNA polymerases. The (5'S) isomer is a strong block to mammalian RNA polymerase II and can inhibit gene expression. grantome.com In contrast, some DNA polymerases can bypass the (5'R) isomer, albeit with the potential for introducing mutations. nih.gov A comprehensive analysis of how each diastereomer interacts with the full spectrum of cellular polymerases is needed.
Diastereomer-Specific Mutagenesis: Understanding the mutational signatures associated with the bypass of each diastereomer is crucial for predicting their long-term consequences on genome stability.
Cellular Accumulation and Pathological Relevance: Investigating the relative accumulation of the (5'R) and (5'S) diastereomers in different tissues and disease states, such as cancer and neurodegenerative disorders, could provide valuable insights into their respective roles in pathogenesis. preprints.org For example, the accumulation of (5'S)-8,5'-cyclo-2'-deoxyadenosine has been observed in the organs of Cockayne syndrome complementation group B gene knockout mice. nist.gov
Mechanistic Insights into Complex DNA Damage Clusters Involving this compound
In the cellular environment, DNA damage often occurs not as isolated lesions but as clusters of multiple modifications in close proximity. These complex DNA damage clusters, which can include strand breaks, base lesions, and adducts, pose a significant challenge to DNA repair systems. gustaveroussy.frfrontiersin.org
Future research will need to address:
Synergistic Effects on Repair: How does the presence of this compound within a damage cluster affect the repair of other nearby lesions, and vice versa? Studies using synthetic DNA substrates with defined clusters of damage will be instrumental in answering this question.
Processing by Different Repair Pathways: The presence of multiple types of damage within a cluster may necessitate the coordinated action of different repair pathways, such as BER and NER. gustaveroussy.frnih.gov Understanding the interplay and potential competition between these pathways in processing complex lesions containing this compound is a critical area of investigation.
Impact on Cellular Outcomes: The biological consequences of complex DNA damage containing this compound, such as the propensity to induce cell death or chromosomal rearrangements, are likely to be more severe than those of the individual lesions.
Role in Cancer and Aging: Clustered DNA damage is thought to be a significant contributor to the genomic instability that drives carcinogenesis and the aging process. grantome.com Investigating the formation and repair of clusters containing this compound in these contexts is of high importance.
Development of Novel Research Probes and Analogs for Mechanistic Studies
The synthesis of specialized research tools is fundamental to advancing our understanding of this compound.
Promising avenues for development include:
Fluorescent and Isotopically Labeled Analogs: The creation of this compound analogs with fluorescent tags or stable isotopes will enable more sensitive and quantitative detection of the lesion in vitro and in vivo. nih.gov These probes can be used to track the lesion's formation, repair, and interaction with proteins in real-time.
Site-Specifically Modified Oligonucleotides: The ability to incorporate this compound at specific positions within synthetic DNA oligonucleotides is crucial for a wide range of biochemical and structural studies. preprints.org Improved and more efficient methods for synthesizing these modified DNA strands are continuously being sought.
Antibody-Based Probes: The development of highly specific monoclonal antibodies that can recognize and bind to this compound has been a valuable tool for its detection. nih.govallenpress.com Future efforts may focus on generating antibodies with even greater affinity and specificity, as well as developing antibody-based assays with higher throughput.
Photo-caged Analogs: The synthesis of "caged" analogs of this compound that can be activated by light would provide a powerful tool for inducing the lesion at specific times and locations within a cell, allowing for precise studies of the cellular response to its formation.
Integration of Multi-Omics Data to Understand Systemic Responses to this compound Damage
To gain a holistic understanding of the cellular and organismal response to this compound, it is essential to move beyond the study of individual genes and proteins and embrace a systems-level approach. The integration of data from multiple "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—holds immense promise in this regard. asm.orgoup.commdpi.com
Future research in this area will involve:
Transcriptomic Profiling: Analyzing global changes in gene expression in response to the presence of this compound can reveal the activation of specific signaling pathways and transcriptional networks involved in the DNA damage response.
Proteomic Analysis: Identifying changes in the cellular proteome, including the post-translational modifications of proteins, can provide insights into the activation of repair enzymes, cell cycle checkpoint proteins, and apoptotic factors.
Metabolomic Studies: Examining alterations in cellular metabolism can uncover metabolic reprogramming that occurs in response to the energetic demands of DNA repair and the stress induced by unrepaired lesions.
Computational Modeling: Developing sophisticated computational models that can integrate multi-omics datasets will be crucial for identifying key nodes and regulatory hubs in the complex network of responses to this compound damage and for predicting cellular fate. plos.org
By pursuing these advanced research avenues, the scientific community will undoubtedly unravel the remaining mysteries surrounding this compound, paving the way for a deeper understanding of its role in human health and disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
